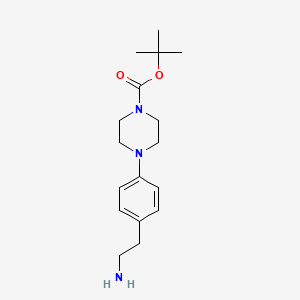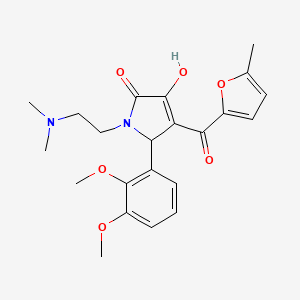
5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H26N2O6 and its molecular weight is 414.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The synthesis and investigation of antimicrobial properties of compounds closely related to the chemical structure of interest have shown promising results. Gein et al. (2001) synthesized a series of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones, demonstrating various pharmacological activities including antimicrobial effects. The compounds were created by reacting acylpyruvic acids with a mixture of N,N-dimethylethylenediamine and an aromatic aldehyde, indicating potential applications in developing new antimicrobial agents [V. L. Gein, N. N. Kasimova, É. Voronina, L. F. Gein, 2001].
Molecular Structure and Computational Analysis
Further research into pyrrole derivatives, including computational study and synthesis, offers insights into the molecular structure and potential reactivity of similar compounds. Singh et al. (2014) conducted a detailed synthesis, characterization, and computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. Their findings, including quantum chemical calculations and spectroscopic analyses, provide a foundation for understanding the reactivity and possible applications of related compounds in the development of new materials or pharmaceuticals [R. N. Singh, Poonam Rawat, S. Sahu, 2014].
Fluorescent Probes for CO2 Detection
The development of novel fluorescent probes based on pyrrole derivatives for the detection of carbon dioxide levels showcases another application area. Wang et al. (2015) prepared probes with an aggregation-enhanced emission feature, suitable for real-time and quantitative detection of low levels of CO2. Such applications are crucial in environmental monitoring, medical, and biological fields, indicating the versatility of pyrrole derivatives in sensor technology [Huan Wang, Didi Chen, Yahui Zhang, Pai Liu, Jianbing Shi, Xiao Feng, B. Tong, Yuping Dong, 2015].
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-13-9-10-15(30-13)19(25)17-18(14-7-6-8-16(28-4)21(14)29-5)24(12-11-23(2)3)22(27)20(17)26/h6-10,18,26H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYNIWVLVNEYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)CCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol](/img/structure/B2522567.png)
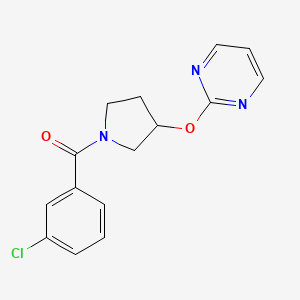
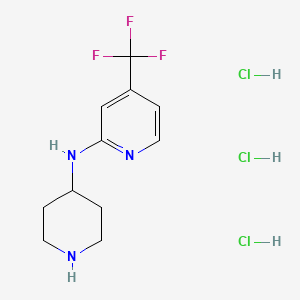

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2522572.png)
![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)

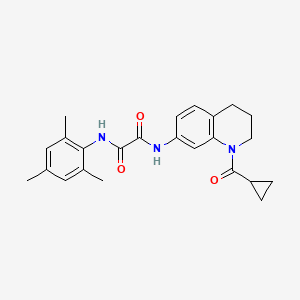
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)
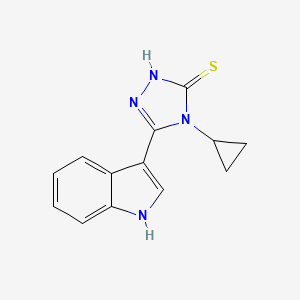

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)

